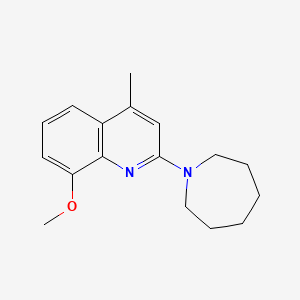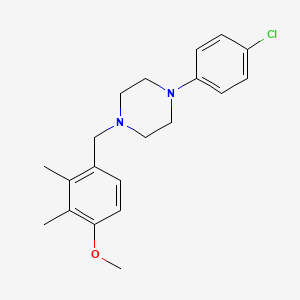
1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential application in scientific research due to its unique properties and mechanism of action.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine involves the modulation of various neurotransmitter systems in the brain. It has been shown to act as a partial agonist at 5-HT1A and 5-HT2A receptors, which results in the activation of downstream signaling pathways and the modulation of neuronal activity. 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine also inhibits the reuptake of dopamine and norepinephrine, which leads to an increase in their extracellular levels and the modulation of reward and motivation.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has been shown to have various biochemical and physiological effects in animal models. It has been found to increase the levels of dopamine and norepinephrine in the prefrontal cortex and striatum, which are involved in the regulation of reward and motivation. 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has also been shown to reduce anxiety-like behavior and improve cognitive function in animal models.
実験室実験の利点と制限
1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has several advantages for use in lab experiments. It has a high affinity for 5-HT1A and 5-HT2A receptors, which are important targets for drug development in various psychiatric and neurological disorders. 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine also has a unique mechanism of action that differs from other psychoactive compounds, which makes it a valuable tool for studying the neurobiology of behavior and cognition. However, 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has some limitations for lab experiments, such as its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several future directions for the study of 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine. One potential direction is the development of 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine-based drugs for the treatment of psychiatric and neurological disorders such as depression, anxiety, and addiction. Another direction is the investigation of the long-term effects of 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine on brain function and behavior. Finally, the development of new synthesis methods and purification techniques for 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine could improve its yield and purity, which would facilitate its use in scientific research.
合成法
1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine can be synthesized using a multi-step process involving the reaction of 4-chlorobenzaldehyde with 2,3-dimethyl-4-methoxybenzylamine to form 4-(4-methoxy-2,3-dimethylbenzyl)benzaldehyde. The resulting aldehyde is then reacted with piperazine in the presence of a reducing agent to produce 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine. The purity and yield of 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine can be improved by using various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has been studied for its potential application in various scientific research fields such as neuroscience, pharmacology, and toxicology. It has been shown to have a high affinity for 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has also been found to modulate the activity of dopamine and norepinephrine transporters, which are involved in the regulation of reward and motivation.
特性
IUPAC Name |
1-(4-chlorophenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O/c1-15-16(2)20(24-3)9-4-17(15)14-22-10-12-23(13-11-22)19-7-5-18(21)6-8-19/h4-9H,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQNWBRNGNXDHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5704984.png)
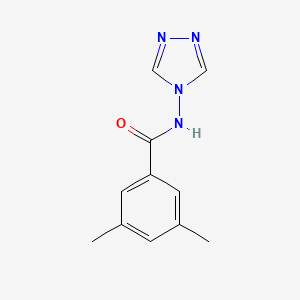
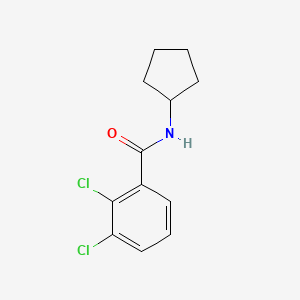
![2-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-1(2H)-phthalazinone](/img/structure/B5705004.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(methylthio)benzamide](/img/structure/B5705026.png)
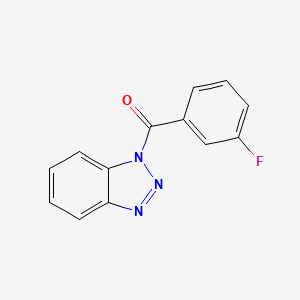
methanone](/img/structure/B5705045.png)
![1-{7-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5705053.png)
![3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide](/img/structure/B5705068.png)
![5-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5705070.png)
![N-[2-(dimethylamino)ethyl]-2,5-dimethylbenzamide](/img/structure/B5705072.png)

